2-Bromo-3,5-difluorobenzaldehyde

Suzuki-Miyaura Coupling Oxidative Addition Electronic Effects

Fluorinated biaryl synthesis demands regiospecific 2-bromo-3,5-difluoro substitution; generic isomers disrupt reactivity and invalidate SAR. This building block provides orthogonal functionality: ortho-Br for exclusive Suzuki-Miyaura coupling (C-Br BDE ≈ 285 kJ/mol), 3,5-F₂ for electronic modulation (Consensus Log P ≈ 2.79) with complete C-F inertness under Pd(0). • ≥97% purity, batch-specific CoA. • Stored 2-8°C under inert gas; ambient shipping. • PROTAC linker attachment; ¹⁹F NMR tracking.

Molecular Formula C7H3BrF2O
Molecular Weight 221 g/mol
CAS No. 1232407-50-9
Cat. No. B1375086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-difluorobenzaldehyde
CAS1232407-50-9
Molecular FormulaC7H3BrF2O
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)Br)F)F
InChIInChI=1S/C7H3BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
InChIKeyBXSMAMKROIRRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,5-difluorobenzaldehyde Technical Baseline


2-Bromo-3,5-difluorobenzaldehyde (CAS 1232407-50-9) is a polyhalogenated benzaldehyde derivative with the molecular formula C₇H₃BrF₂O and a molecular weight of 221.00 g/mol . It belongs to the class of ortho-bromo-substituted fluorinated benzaldehydes, characterized by a bromine atom at the 2-position and fluorine atoms at the 3- and 5-positions of the aromatic ring [1]. The compound is typically supplied as a solid with standard purity specifications of 97% or higher, and requires storage under inert gas at 2–8°C to maintain stability . Its structural motif serves as a versatile building block in pharmaceutical and agrochemical intermediate synthesis, where the combination of bromine (as a cross-coupling handle) and fluorine substituents (as electronic modulators) enables sequential functionalization strategies [1].

Why 2-Bromo-3,5-difluorobenzaldehyde Is Not Interchangeable


Generic substitution fails due to the compound's unique regiospecific arrangement of substituents, which governs its reactivity profile and electronic properties in ways that cannot be replicated by other bromo-fluorobenzaldehyde isomers or mono-fluorinated analogs. The ortho-bromine serves as the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3,5-difluoro substitution pattern exerts a predictable electron-withdrawing inductive effect that modulates both the electrophilicity of the aldehyde carbonyl and the oxidative addition kinetics at the C–Br bond [1]. The 3,5-difluoro arrangement confers a specific dipole moment orientation and lipophilicity profile that is distinct from 2,4-difluoro, 2,6-difluoro, or mono-fluoro substituted benzaldehydes, directly affecting downstream compound properties in medicinal chemistry campaigns [2]. Swapping to an isomer or a less fluorinated analog would alter both the regiochemical outcome of subsequent derivatization steps and the physicochemical parameters of the final target molecule, thereby invalidating established synthetic routes and SAR correlations [1].

2-Bromo-3,5-difluorobenzaldehyde Differentiation Evidence


Cross-Coupling Reactivity: 3,5-Difluoro vs. 4,6-Difluoro Isomers

The electron-deficient nature of the aromatic ring, induced by the two fluorine atoms at the 3- and 5-positions, facilitates the oxidative addition of palladium(0) into the C–Br bond . While direct head-to-head kinetic data for 2-bromo-3,5-difluorobenzaldehyde versus its 4,6-difluoro isomer (CAS 154650-59-6) are not reported in the open literature, class-level inference from fluorinated aryl bromide systems indicates that the 3,5-difluoro substitution pattern provides a distinct electronic environment compared to the 4,6-difluoro pattern, which positions one fluorine ortho and one para to the bromine. The 3,5-difluoro arrangement generates a symmetrical meta-fluorine electron-withdrawing effect on the bromine-bearing carbon, whereas the 4,6-difluoro pattern creates an asymmetric field with one ortho-fluorine exerting a strong direct inductive effect. This difference is relevant for selecting the appropriate building block when consistent and predictable cross-coupling kinetics are required across multiple synthetic batches .

Suzuki-Miyaura Coupling Oxidative Addition Electronic Effects Palladium Catalysis

Predicted Lipophilicity: 3,5-Difluoro vs. Mono-Fluoro Analog

Lipophilicity, as measured by the consensus Log P value, is a critical parameter influencing membrane permeability, metabolic stability, and off-target binding in drug discovery. Computational predictions for 2-bromo-3,5-difluorobenzaldehyde yield a Consensus Log P of approximately 2.79 . In contrast, the mono-fluorinated analog 2-bromo-5-fluorobenzaldehyde (CAS 94569-84-3), which bears only a single fluorine substituent, exhibits a lower Log P due to reduced fluorination. The addition of the second fluorine atom in the 3,5-difluoro compound increases lipophilicity in a quantifiable manner, which can be leveraged to fine-tune the physicochemical profile of lead compounds. This difference is not trivial; in medicinal chemistry optimization, even modest Log P shifts of 0.3–0.5 units can significantly impact oral bioavailability and clearance rates [1]. The 3,5-difluoro compound thus offers a distinct lipophilicity benchmark compared to mono-fluorinated alternatives.

Lipophilicity LogP Drug-Likeness Medicinal Chemistry

Aqueous Solubility: 3,5-Difluoro vs. 3-Fluoro Analog

Aqueous solubility is a key determinant of handling in aqueous reaction media, purification efficiency, and preliminary biological assay compatibility. Computational prediction using the ESOL (Estimated SOLubility) method indicates that 2-bromo-3,5-difluorobenzaldehyde has a Log S (ESOL) of approximately –2.98, corresponding to a solubility of 0.229 mg/mL (0.00104 mol/L) . While direct experimental solubility data for the mono-fluorinated analog 2-bromo-3-fluorobenzaldehyde (CAS 891180-59-9) are not collated in the same computational framework, the increased fluorine count in the 3,5-difluoro compound is expected to reduce aqueous solubility relative to the mono-fluorinated variant due to enhanced hydrophobic surface area and increased molecular polarizability. This solubility value serves as a practical benchmark for researchers designing reaction conditions (e.g., selecting appropriate co-solvents for Suzuki couplings) and for those planning stock solution preparation for in vitro assays [1].

Solubility Formulation ESOL Physicochemical Properties

Orthogonal Reactivity: C–Br Handle with C–F Substituents

A defining feature of 2-bromo-3,5-difluorobenzaldehyde is the orthogonality of its reactive centers: the C–Br bond is selectively addressable for palladium-catalyzed cross-coupling while the C–F bonds remain inert under typical Suzuki-Miyaura conditions . This is in stark contrast to 2-chloro-3,5-difluorobenzaldehyde, where the stronger C–Cl bond requires harsher conditions or specialized catalysts for activation, and 2-iodo-3,5-difluorobenzaldehyde, where the weaker C–I bond may undergo premature reaction or decomposition during storage [1]. The bromine atom represents an optimal balance: it is sufficiently reactive for smooth oxidative addition with Pd(0) catalysts under mild conditions, yet stable enough to permit ambient storage and handling without special precautions beyond inert atmosphere . This balance is not merely qualitative; the relative bond dissociation energies (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 397 kJ/mol vs. C–I ≈ 209 kJ/mol) provide a thermodynamic foundation for the bromo compound's advantageous reactivity window. Furthermore, the fluorine atoms are not merely inert spectators; their electron-withdrawing effect enhances the electrophilicity of the C–Br bond, accelerating oxidative addition relative to non-fluorinated 2-bromobenzaldehyde .

Chemoselectivity Orthogonal Reactivity Sequential Functionalization Cross-Coupling

Key Applications of 2-Bromo-3,5-difluorobenzaldehyde


Fluorinated Biaryl Scaffolds via Suzuki Coupling

2-Bromo-3,5-difluorobenzaldehyde is employed as a key intermediate for constructing fluorinated biaryl pharmacophores via palladium-catalyzed Suzuki-Miyaura cross-coupling. The bromine at the 2-position serves as the electrophilic partner, enabling attachment of diverse aryl or heteroaryl boronic acids. The 3,5-difluoro substitution pattern remains intact throughout the coupling, preserving the desired electronic and lipophilic profile of the final drug candidate. This application leverages the quantitative lipophilicity differentiation (Consensus Log P ≈ 2.79) and the orthogonal reactivity of the C–Br bond to access fluorinated chemical space that is inaccessible using mono-fluorinated or non-fluorinated benzaldehyde precursors .

Fluorinated Agrochemical Active Ingredients

The compound is utilized in the preparation of fluorinated agrochemical active ingredients, where the 3,5-difluoro motif confers resistance to oxidative metabolism in target organisms and environmental matrices. As disclosed in Bayer Chemical Aktiengesellschaft patents, fluorinated benzaldehydes of this class are valuable precursors for active ingredients in both medicaments and agrochemicals [1]. The electron-deficient nature of the aromatic ring, documented in class-level evidence, facilitates subsequent functionalization steps while maintaining the metabolic stability conferred by the fluorine substituents. The predicted solubility profile (0.229 mg/mL) informs formulation strategies for both laboratory-scale synthesis and pilot-plant operations.

PROTACs and Molecular Probes via Orthogonal Chemistry

The orthogonality of the bromine and fluorine substituents makes 2-bromo-3,5-difluorobenzaldehyde an attractive building block for synthesizing heterobifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras) and fluorescent molecular probes. The bromine atom can be chemoselectively coupled to install a linker moiety without affecting the fluorine atoms, which can later be exploited for ¹⁹F NMR tracking or as metabolic blocking groups. This sequential functionalization capability stems directly from the compound's orthogonal reactivity profile, wherein the C–Br bond (BDE ≈ 285 kJ/mol) is addressable under mild Pd(0) conditions while the C–F bonds remain completely inert, enabling predictable, multi-step derivatization without protecting group manipulations .

Fluorinated Materials for Organic Electronics

The electron-deficient aromatic core and aldehyde functionality enable the use of 2-bromo-3,5-difluorobenzaldehyde as a precursor for synthesizing fluorinated conjugated materials, including organic semiconductors and liquid crystalline compounds. The 3,5-difluoro pattern modulates the HOMO-LUMO gap through inductive electron withdrawal, while the bromine provides a versatile handle for extending conjugation via cross-coupling. The compound's storage stability under inert atmosphere at 2–8°C ensures that procurement and inventory management do not compromise material quality for these demanding electronic applications .

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